(3-Thien-2-ylphenyl)methylamine

説明

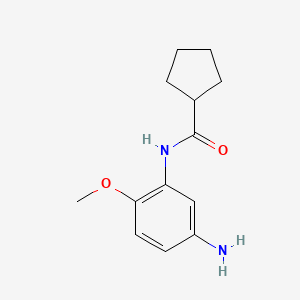

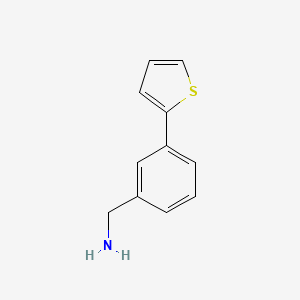

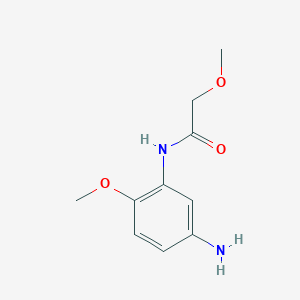

(3-Thien-2-ylphenyl)methylamine is a compound that can be associated with the family of thiophene-based amines. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Thiophene-based amines are of interest in various fields of chemistry due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of thiophene-based amines can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of 1-(2-thienyl)-2-(methylamino)propane, a compound related to (3-Thien-2-ylphenyl)methylamine, was achieved through a three-step protocol . Similarly, the synthesis of various thiophene derivatives, including those with amine functionalities, often involves multicomponent reactions or the use of transition metal complexes as catalysts . The ability to synthesize these compounds with high purity is crucial for their use as reference standards in forensic analysis or as intermediates in further chemical reactions .

Molecular Structure Analysis

The molecular structure of thiophene-based amines is characterized by the presence of a thiophene ring, which can influence the electronic properties and reactivity of the molecule. X-ray crystallography is a common technique used to determine the solid-state structure of these compounds, providing insights into their molecular geometry and the potential for interactions with other molecules . The presence of the amine group can also lead to the formation of complexes with metals, which can be useful in catalysis and other applications .

Chemical Reactions Analysis

Thiophene-based amines can participate in a variety of chemical reactions, including coupling reactions catalyzed by transition metals. For example, palladium complexes of thiophene-based amines have been used as pre-catalysts in Heck and Suzuki cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds in organic synthesis . Additionally, the reactivity of thiophene amines with aldehydes in the presence of acid catalysts can lead to the formation of a range of products, including alkylated amines and tricyclic heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Thien-2-ylphenyl)methylamine and related compounds are influenced by their molecular structure. The presence of the thiophene ring contributes to the compound's stability and electronic properties, while the amine group can engage in hydrogen bonding and other non-covalent interactions. These properties are important for the compound's behavior in solution and its potential applications. The characterization of these compounds typically involves spectroscopic methods such as NMR, IR, and UV/VIS, as well as elemental analysis to confirm their purity and composition .

科学的研究の応用

Biological Activity Potential

- Certain derivatives of 3-phenylthiophen, including 3-methyl derivatives, have been synthesized with potential biological activity. This includes derivatives from 3-phenylthiophen and its 2-methyl derivative, suggesting a broader scope for bioactive compounds in this class (Beaton, Chapman, Clarke, & Willis, 1976).

Optical Memory Applications

- A derivative, 1,2-bis(2-methyl-5-(4-N,N-dimethylaminophenyl)-thien-3-yl)perfluorocyclopentene, was used in three-wavelength photon-mode optical storage, demonstrating the material's responsiveness to various laser wavelengths without crosstalk, indicating its potential in optical memory applications (Pu, Zhang, Xu, Shen, Xiao, & Chen, 2006).

Catalysis in Organic Chemistry

- Thiophene-2-methylamine derivatives have been used to synthesize novel Ruthenium(II) complexes, which act as pre-catalysts for the transfer hydrogenation of aromatic ketones. This highlights the role of these derivatives in facilitating important chemical transformations (Aydemir, Baysal, Özkar, & Yıldırım, 2011).

Chemical Analysis and Spectroscopy

- Methylamine, a simple primary alkylamine and derivative, has been studied extensively in rotational spectroscopy. Its spectra have been recorded in various frequency ranges, aiding in understanding the molecule’s behavior and characteristics in different states (Motiyenko, Ilyushin, Drouin, Yu, & Margulès, 2014).

Photopolymerization Studies

- Derivatives of thiophene-methylamines have been synthesized and investigated for their properties in photo-mode optical recording, demonstrating the material’s sensitivity and potential in photopolymerization applications (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Cross-Coupling Reactions

- Thiophene-2-methylamine derivatives have been used to create transition metal complexes, which were effective as pre-catalysts in Heck and Suzuki cross-coupling reactions, underscoring their importance in synthetic organic chemistry (Aydemir, Baysal, Durap, Gümgüm, Özkar, & Yıldırım, 2009).

特性

IUPAC Name |

(3-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXHYHVAVDOMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594529 | |

| Record name | 1-[3-(Thiophen-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Thien-2-ylphenyl)methylamine | |

CAS RN |

859850-86-5 | |

| Record name | 3-(2-Thienyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859850-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Thiophen-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)